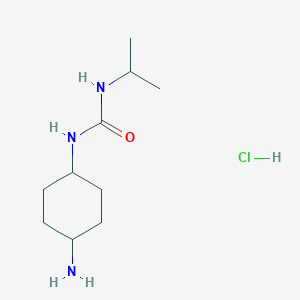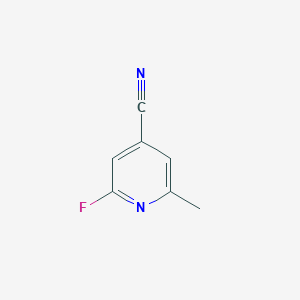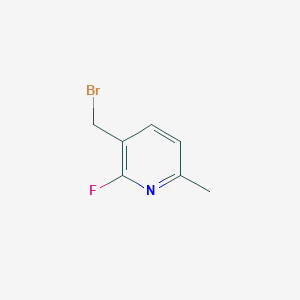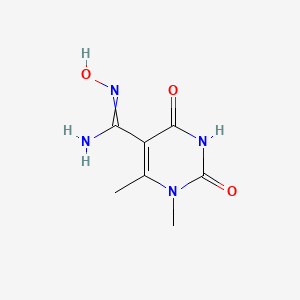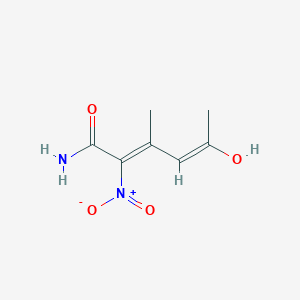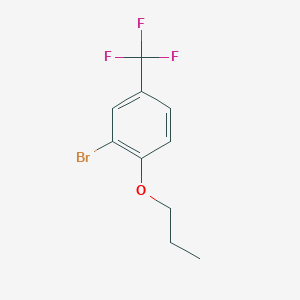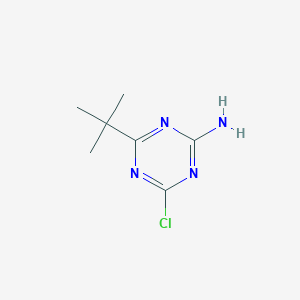
4-叔丁基-6-氯-1,3,5-三嗪-2-胺
描述
4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.
科学研究应用
4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of herbicides, UV absorbers, and polymer stabilizers.
作用机制
Target of Action
Triazine derivatives are known to interact with a variety of biological targets, depending on their specific structural modifications .
Mode of Action
It is known that triazine derivatives can form hydrogen-bond networks . This suggests that 4-tert-butyl-6-chloro-1,3,5-triazin-2-amine might interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
It is known that triazine derivatives can interact with various biochemical pathways, depending on their specific targets .
Result of Action
Based on the known properties of triazine derivatives, it can be inferred that the compound might have a variety of effects at the molecular and cellular level, depending on its specific targets and mode of action .
生化分析
Biochemical Properties
1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- plays a significant role in biochemical reactions, particularly in antimicrobial activities. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity . This inhibition is crucial in preventing the breakdown of neurotransmitters, thereby affecting nerve signal transmission. Additionally, the compound has shown interactions with various proteins and biomolecules, enhancing its antimicrobial efficacy .
Cellular Effects
The effects of 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- on cellular processes are profound. It influences cell function by altering cell signaling pathways and gene expression. The compound has been observed to inhibit the growth of both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . This inhibition is achieved through the disruption of cellular metabolism and the induction of oxidative stress, leading to cell death .
Molecular Mechanism
At the molecular level, 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- exerts its effects through binding interactions with biomolecules. It forms stable complexes with enzymes, leading to their inhibition. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and preventing substrate binding . This mechanism is particularly effective in antimicrobial applications, where enzyme inhibition can halt the proliferation of pathogenic microorganisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- have been studied over time. The compound exhibits stability under various conditions, maintaining its efficacy over extended periods . It is subject to degradation under extreme pH and temperature conditions. Long-term studies have shown that the compound can induce persistent changes in cellular function, including prolonged inhibition of enzyme activity and sustained antimicrobial effects .
Dosage Effects in Animal Models
The effects of 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effective antimicrobial activity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range maximizes efficacy while minimizing adverse effects.
Metabolic Pathways
1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and altering metabolite levels . The compound’s metabolism results in the formation of active metabolites that contribute to its overall biological activity .
Transport and Distribution
Within cells and tissues, 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, enhancing its efficacy. The compound’s distribution is influenced by its chemical properties, including solubility and molecular size .
Subcellular Localization
The subcellular localization of 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- is critical for its activity. It is directed to specific compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . This localization is essential for its function, as it allows the compound to interact with key biomolecules and exert its effects .
准备方法
Synthetic Routes and Reaction Conditions: 4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine can be synthesized through the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method involves the reaction of cyanuric chloride with tert-butylamine under controlled conditions . The reaction typically requires a solvent like dioxane or water and a base such as sodium carbonate to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale trimerization processes using cyanogen chloride or cyanamide as starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or phenols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium carbonate, dioxane, and water are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products:
Substitution Reactions: Products include various substituted triazines with different functional groups depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
相似化合物的比较
1,3,5-Triazine: The parent compound, which is less reactive due to the absence of substituents.
2,4,6-Trichloro-1,3,5-triazine: A more reactive derivative used in the synthesis of various herbicides.
1,3,5-Triazin-2-amine, 4,6-dichloro-: Another derivative with similar reactivity but different substitution patterns.
Uniqueness: 4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability . This makes it particularly useful in applications where controlled reactivity is desired .
属性
IUPAC Name |
4-tert-butyl-6-chloro-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4/c1-7(2,3)4-10-5(8)12-6(9)11-4/h1-3H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQBZYGZRQYLBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NC(=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1448950.png)
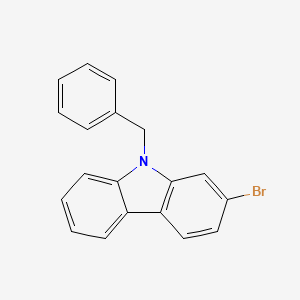
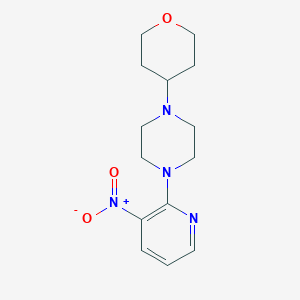
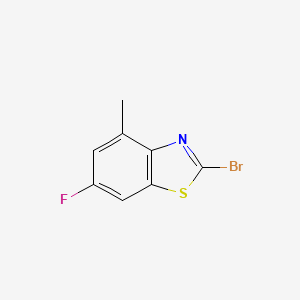
![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)

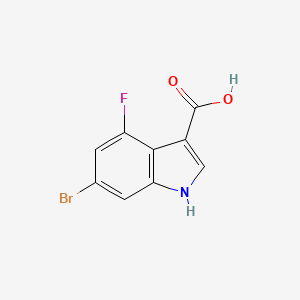
![1-[6-(2-Methoxyphenyl)pyridin-3-YL]ethanone](/img/structure/B1448961.png)
